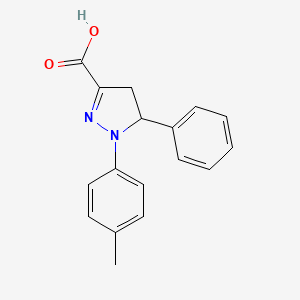
1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl rings, and the carboxylic acid group. The pyrazole ring is a heterocyclic ring, which means it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, being a heterocycle, might undergo reactions at the nitrogen atoms. The phenyl rings might undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could participate in various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of polar functional groups .科学的研究の応用
Synthesis of Heterocycles
Pyrazole carboxylic acid derivatives serve as critical building blocks in the synthesis of heterocyclic compounds, highlighting their significance in creating diverse classes of biologically active molecules. Their unique reactivity facilitates the generation of various heterocycles, which are essential for developing new pharmaceuticals and materials (Gomaa & Ali, 2020).
Anticancer Agents Development
The Knoevenagel condensation products, including pyrazole derivatives, have demonstrated substantial anticancer activity. These compounds target various cancer mechanisms, including DNA, microtubules, and several kinases, underscoring their potential in cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Biological Applications
Pyrazole carboxylic acid and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant effects. This versatility makes them valuable scaffolds for medicinal chemistry, offering opportunities for developing treatments for various diseases (Cetin, 2020).
Optoelectronic Materials
Functionalized heteroaromatic compounds, including those derived from pyrazole carboxylic acids, play crucial roles in creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems is invaluable for developing luminescent elements and photoelectric conversion elements, which are critical for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Inhibition Studies
Understanding the inhibition mechanisms of various bioactive compounds, including carboxylic acids, is essential for developing more robust strains of microorganisms for industrial applications. Research into the inhibitory effects of carboxylic acids on biocatalysts highlights the importance of structural optimization to enhance microbial resistance and productivity (Jarboe, Royce, & Liu, 2013).
特性
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(11-15(18-19)17(20)21)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGVCVOERNHAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


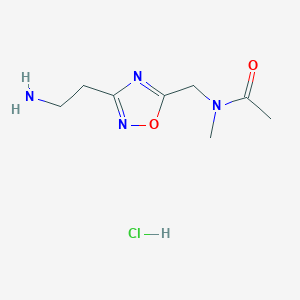
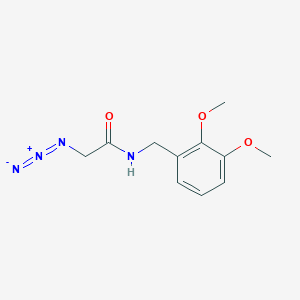
![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)
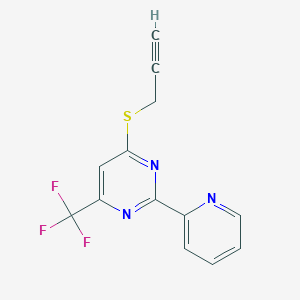



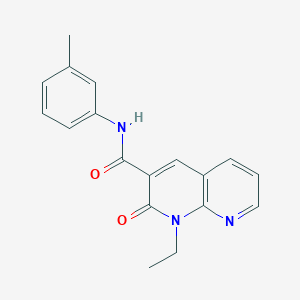
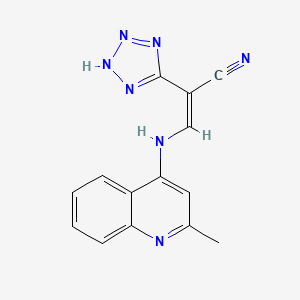
![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)

